molecular formula C18H18BrN3O3 B2742130 (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 2097940-23-1

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2742130
CAS No.: 2097940-23-1
M. Wt: 404.264
InChI Key: AKWJTXNWFDLTRV-QPJJXVBHSA-N
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Description

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18BrN3O3 and its molecular weight is 404.264. The purity is usually 95%.
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Biological Activity

The compound (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula: C18_{18}H18_{18}BrN3_3O3_3
  • Molecular Weight: 404.3 g/mol
  • CAS Number: 2097940-23-1

The biological activity of this compound can be attributed to its structural components, which include a bromopyrimidine moiety and a methoxyphenyl group. These groups are known to interact with various biological targets, potentially influencing pathways related to:

  • Antimicrobial Activity: The presence of the bromopyrimidine may enhance the compound's interaction with bacterial DNA or RNA synthesis pathways.
  • Anticancer Activity: Similar compounds have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds containing bromopyrimidine have been tested against various strains of bacteria and fungi, showing variable potency:

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliWeak Inhibition
Candida albicansSignificant Inhibition

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

Case Studies

  • In Vitro Efficacy Against Mycobacterium tuberculosis : A study assessed the compound's activity against drug-sensitive strains of M. tuberculosis, revealing no significant activity, suggesting a need for structural modifications to enhance efficacy against this pathogen .
  • Cell Proliferation Assays : The compound was subjected to various cell proliferation assays where it showed promising results in inhibiting the growth of cancer cells compared to standard chemotherapeutic agents .

Properties

IUPAC Name

(E)-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-24-15-5-2-13(3-6-15)4-7-17(23)22-9-8-16(12-22)25-18-20-10-14(19)11-21-18/h2-7,10-11,16H,8-9,12H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWJTXNWFDLTRV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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